molecular formula C17H24N2O4S B5288642 [2-Methoxy-5-(piperidin-1-ylsulfonyl)phenyl](pyrrolidin-1-yl)methanone

[2-Methoxy-5-(piperidin-1-ylsulfonyl)phenyl](pyrrolidin-1-yl)methanone

Cat. No.: B5288642
M. Wt: 352.5 g/mol
InChI Key: FAKOXOSUCOGZHS-UHFFFAOYSA-N
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Description

2-Methoxy-5-(piperidin-1-ylsulfonyl)phenylmethanone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a methoxy group, a piperidinylsulfonyl group, and a pyrrolidinylmethanone moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-(piperidin-1-ylsulfonyl)phenylmethanone typically involves multi-step organic reactions. The initial step often includes the formation of the core phenyl structure, followed by the introduction of the methoxy group through methylation. The piperidinylsulfonyl group is then added via sulfonylation, and the final step involves the attachment of the pyrrolidinylmethanone moiety through a condensation reaction. Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow chemistry techniques to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent quality and reduces the risk of side reactions. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-(piperidin-1-ylsulfonyl)phenylmethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide facilitate nucleophilic substitution.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides and thiols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-Methoxy-5-(piperidin-1-ylsulfonyl)phenylmethanone is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme activity or as a ligand in receptor binding studies.

Medicine

In medicine, 2-Methoxy-5-(piperidin-1-ylsulfonyl)phenylmethanone is explored for its pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In industrial applications, this compound is used in the synthesis of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of 2-Methoxy-5-(piperidin-1-ylsulfonyl)phenylmethanone involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-5-(piperidin-1-ylsulfonyl)phenylmethanone is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(2-methoxy-5-piperidin-1-ylsulfonylphenyl)-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4S/c1-23-16-8-7-14(24(21,22)19-11-3-2-4-12-19)13-15(16)17(20)18-9-5-6-10-18/h7-8,13H,2-6,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAKOXOSUCOGZHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCCCC2)C(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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